molecular formula C22H21ClN4O B2614748 1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide CAS No. 1202983-79-6

1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide

Cat. No.: B2614748
CAS No.: 1202983-79-6
M. Wt: 392.89
InChI Key: YAKUIYUIWMPIEW-UHFFFAOYSA-N
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Description

1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

The synthesis of 1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammatory disorders.

    Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes such as cell growth, differentiation, and apoptosis. The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide can be compared with other pyridazine derivatives, such as:

    Pyridazinone: Known for its anti-inflammatory and analgesic properties.

    Pyridaben: Used as a herbicide and insecticide.

    Emorfazone: An anti-inflammatory agent.

Properties

IUPAC Name

1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O/c23-18-8-6-16(7-9-18)20-10-11-21(26-25-20)27-14-12-17(13-15-27)22(28)24-19-4-2-1-3-5-19/h1-11,17H,12-15H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAKUIYUIWMPIEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC=C2)C3=NN=C(C=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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